3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, indole, and carbonyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts acylation reaction using an indole derivative and an acyl chloride.
Attachment of the Hydroxy and Methoxyphenyl Groups: These groups can be added through electrophilic aromatic substitution reactions, where the phenyl rings are functionalized with hydroxyl and methoxy groups.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Properties
Molecular Formula |
C29H26N2O6 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H26N2O6/c1-36-20-10-7-17(8-11-20)27(33)25-26(18-9-12-23(32)24(15-18)37-2)31(29(35)28(25)34)14-13-19-16-30-22-6-4-3-5-21(19)22/h3-12,15-16,26,30,32-33H,13-14H2,1-2H3/b27-25- |
InChI Key |
PLUBCEPPZIQMAI-RFBIWTDZSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
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